molecular formula C13H18ClNO3 B13449180 Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride

Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride

Cat. No.: B13449180
M. Wt: 271.74 g/mol
InChI Key: AVOKUJJVWDZOBY-UHFFFAOYSA-N
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Description

Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride is a chemical compound with the molecular formula C13H17NO3·HCl. It is a derivative of benzoic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with morpholine in the presence of a base, followed by esterification with methanol. The reaction conditions usually include:

    Temperature: Room temperature to 60°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reacting 4-(chloromethyl)benzoic acid with morpholine: in a suitable solvent.

    Esterification: of the resulting product with methanol.

    Purification: through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohol derivatives.

    Substitution: Undergoes nucleophilic substitution reactions due to the presence of the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-[(morpholin-4-yl)methyl]benzoic acid.

    Reduction: 4-[(morpholin-4-yl)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(morpholin-4-yl)benzoate
  • 4-[(morpholin-4-yl)methyl]benzoic acid hydrochloride
  • Methyl 4-(bromomethyl)benzoate

Uniqueness

Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride is unique due to the presence of both the morpholine ring and the benzoate ester group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

methyl 4-(morpholin-4-ylmethyl)benzoate;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14;/h2-5H,6-10H2,1H3;1H

InChI Key

AVOKUJJVWDZOBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCOCC2.Cl

Origin of Product

United States

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